molecular formula C12H18ClNO B588449 2-(Propylamino)propiophenone-d7 Hydrochloride CAS No. 1286167-06-3

2-(Propylamino)propiophenone-d7 Hydrochloride

Cat. No. B588449
M. Wt: 234.775
InChI Key: CQUMWMSALZGNAF-DWPKPNNESA-N
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Description

2-(Propylamino)propiophenone-d7 Hydrochloride, also known as 2-PAPP-d7 HCl, is a synthetic compound used in a variety of scientific research applications. This compound is mainly used as a reagent in organic synthesis and is used in a variety of biochemical and physiological studies. It has a molecular formula of C12H10D7NO•HCl and a molecular weight of 234.77 .


Molecular Structure Analysis

The IUPAC name for 2-(Propylamino)propiophenone-d7 Hydrochloride is 2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one hydrochloride . The InChI representation of the molecule is InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates resulted in the formation of hydrochlorides of 2-arylaminoselenazolo[5,4-b]pyridines. This study highlights the potential of similar structures in the synthesis of new compounds (Atanassov, Linden, & Heimgartner, 2003).
  • Educational Applications in Organic Chemistry :

    • A one-pot synthesis method for bupropion, a compound structurally related to 2-(Propylamino)propiophenone, has been described. This study offers insights into simpler and efficient synthesis methods that can be used in educational settings (Perrine, Ross, Nervi, & Zimmerman, 2000).
  • Spectroscopic and Molecular Docking Analysis :

    • The structural, electronic, reactivity, and bioactivity properties of propafenone, a compound with a similar structure, have been analyzed using various spectroscopic techniques and molecular docking studies. This provides a framework for understanding the chemical and biological properties of similar compounds (George et al., 2020).
  • Synthesis Processes :

    • Propafenone hydrochloride, structurally related to 2-(Propylamino)propiophenone, has been synthesized through a series of reactions starting from phenol. This study offers a methodological approach to synthesizing complex structures (Xiuzhen et al., 2009).
  • Catalytic Applications :

    • 4-(N,N-Dimethylamino)pyridine hydrochloride, a compound with similarities to 2-(Propylamino)propiophenone, has been used as a catalyst for acylation reactions. This highlights the potential catalytic applications of similar structures (Liu, Ma, Liu, & Wang, 2014).
  • Pharmaceutical Synthesis and Activity :

    • The synthesis of arylaminoquinoxalines, including reactions with hydrochlorides similar to 2-(Propylamino)propiophenone, demonstrates their potential use in developing antimalarial drugs (Rangisetty et al., 2001).
  • Chemical Engineering and Solar Cell Applications :

    • The engineering of organic sensitizers for dye-sensitized solar cells, involving structures similar to 2-(Propylamino)propiophenone, shows the potential of these compounds in renewable energy applications (Hagberg et al., 2008).

properties

CAS RN

1286167-06-3

Product Name

2-(Propylamino)propiophenone-d7 Hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

234.775

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2;

InChI Key

CQUMWMSALZGNAF-DWPKPNNESA-N

SMILES

CCCNC(C)C(=O)C1=CC=CC=C1.Cl

synonyms

1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride;  2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; 

Origin of Product

United States

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